4-Amino-5-bromo-2-fluorobenzoic acid chemical properties
4-Amino-5-bromo-2-fluorobenzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Amino-5-bromo-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifunctional Building Block
4-Amino-5-bromo-2-fluorobenzoic acid (CAS No. 1807757-07-8) is a highly functionalized aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Its structure is characterized by a benzoic acid core substituted with an amino group, a bromine atom, and a fluorine atom. This unique arrangement of electron-donating (amino) and electron-withdrawing (fluoro, carboxyl) groups, combined with a reactive halogen (bromo), makes it a versatile synthetic intermediate for constructing complex molecular architectures.[1][2] In drug discovery, the incorporation of fluorine can enhance metabolic stability and binding affinity, while the amino and bromo moieties serve as key handles for diverse chemical modifications, positioning this molecule as a valuable precursor for novel therapeutic agents.[1]
This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and safety considerations, grounded in established chemical principles and data from analogous structures.
Caption: Chemical structure of 4-Amino-5-bromo-2-fluorobenzoic acid.
Physicochemical Properties
The compound is typically supplied as a white to pale yellow solid and exhibits moderate solubility in organic solvents.[1] Key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrFNO₂ | [1][3] |
| Molecular Weight | 234.02 g/mol | [1][4] |
| Appearance | White to pale yellow solid | [1] |
| Solubility | Moderately soluble in organic solvents | [1] |
| Storage | Store in dark, cool, well-ventilated area | [1][5] |
| SMILES | C1=C(C(=CC(=C1Br)N)F)C(=O)O | [1] |
| InChI Key | LJZUVJQHLJXBFD-UHFFFAOYSA-N | [1] |
Spectroscopic & Structural Characterization
While specific, experimentally verified spectral data for 4-Amino-5-bromo-2-fluorobenzoic acid (CAS 1807757-07-8) is not widely available in peer-reviewed literature, its expected spectroscopic features can be predicted based on its functional groups and data from analogous compounds.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two distinct signals in the aromatic region (typically 6.5-8.0 ppm). The proton at C6 will likely appear as a doublet, coupled to the adjacent fluorine atom. The proton at C3 should also appear as a doublet, coupled to the same fluorine atom. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing halogen and carboxyl groups. Additionally, broad singlets for the amine (-NH₂) and carboxylic acid (-COOH) protons are expected, with the latter appearing far downfield (>10 ppm).
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¹³C NMR Spectroscopy : The carbon spectrum should display seven distinct signals. The carboxyl carbon is expected around 165-175 ppm. The aromatic carbons' chemical shifts will be characteristic of their substitution pattern, with the carbon attached to fluorine (C2) showing a large one-bond C-F coupling constant.
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Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. For the related isomer 2-amino-4-bromo-5-fluorobenzoic acid, characteristic N-H stretching bands appear around 3350-3500 cm⁻¹, and C=O stretching is observed near 1521 cm⁻¹.[6] Similar features are expected for the title compound, including:
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A broad O-H stretch from the carboxylic acid, typically from 2500-3300 cm⁻¹.
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N-H stretching vibrations from the primary amine around 3300-3500 cm⁻¹.[6]
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A strong C=O carbonyl stretch from the carboxylic acid around 1700 cm⁻¹.
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C-Br stretching vibrations in the fingerprint region, typically 500-600 cm⁻¹.[1]
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-
Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) for the isomer 2-amino-4-bromo-5-fluorobenzoic acid shows an [M+H]⁺ ion at m/z 233.9551, consistent with the formula C₇H₅BrFNO₂.[6]
Chemical Reactivity and Synthetic Utility
The molecule's rich functionality dictates its chemical behavior, making it a versatile synthetic intermediate. The primary sites of reactivity include the carboxylic acid, the amino group, and the carbon-bromine bond.
Caption: Key reactive sites of 4-Amino-5-bromo-2-fluorobenzoic acid.
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Carboxylic Acid Group : As a typical carboxylic acid, it can undergo esterification with alcohols under acidic conditions or amidation with amines using coupling agents (e.g., EDC, DCC) to form esters and amides, respectively.
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Amino Group : The nucleophilic amino group can be acylated or alkylated. More significantly, it can undergo diazotization when treated with nitrous acid (e.g., from NaNO₂ and HCl) to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of other functional groups (e.g., -OH, -CN, -H, or other halogens) via Sandmeyer or related reactions.[7]
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Bromine Atom : The bromine at the C5 position is a key functional handle for carbon-carbon and carbon-heteroatom bond formation. It is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, alkyl, or amino substituents.[8] The bromine atom can also be displaced via nucleophilic aromatic substitution, although this typically requires harsh conditions or highly activated substrates.
Proposed Synthetic Protocol
While several synthetic routes are plausible[1], a common and logical approach would be the regioselective bromination of 4-amino-2-fluorobenzoic acid. This strategy leverages a commercially available starting material and a well-established electrophilic aromatic substitution reaction.
Caption: Proposed workflow for the synthesis of 4-Amino-5-bromo-2-fluorobenzoic acid.
Step-by-Step Methodology:
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Reaction Setup : To a solution of 4-amino-2-fluorobenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent, add the brominating agent. N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) is a common choice for its milder and more selective nature compared to elemental bromine.
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Reaction Execution : The addition of NBS is typically performed portion-wise at room temperature to control the reaction exotherm. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position (C4) is blocked, and the position ortho to the amino group (C5) is sterically accessible, bromination is expected to occur regioselectively at C5.
-
Monitoring : The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up and Isolation : Upon completion, the reaction mixture is typically poured into water, causing the product to precipitate. The crude solid is collected by filtration. Alternatively, if a non-acidic solvent is used, the mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted bromine, followed by extraction with an organic solvent.
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Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure 4-amino-5-bromo-2-fluorobenzoic acid.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 4-Amino-5-bromo-2-fluorobenzoic acid is not widely published. However, based on the GHS classification for the closely related isomer 2-amino-4-bromo-5-fluorobenzoic acid (CAS 1374208-42-0), the compound should be handled with care.[9]
-
Hazards : Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[9] It is also expected to cause skin and serious eye irritation.[9]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. Avoid generating dust.
-
Storage : Store in a tightly closed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[1][5]
-
First Aid : In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If ingested or inhaled, move to fresh air and seek immediate medical attention.
References
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Organic Spectroscopy International. (2018, October 9). 2-amino-4-bromo-5-fluorobenzoic acid. Retrieved from [Link]
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Supporting Information. (n.d.). Green Chem., 2018, 20, 3038. Retrieved from [Link]
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ChemUniverse. 4-AMINO-3-BROMO-5-FLUOROBENZOIC ACID [P41530]. Retrieved from [Link]
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Home Sunshine Pharma. 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory. Retrieved from [Link]
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PubChem. 5-Bromo-2-fluorobenzoic acid. Retrieved from [Link]
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PubChem. 2-Amino-4-bromo-5-fluorobenzoic acid. Retrieved from [Link]
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N. S. Abdu et al. (2021). 4-Fluoro-2-(phenylamino)benzoic acid. IUCrData, 6(11). Retrieved from [Link]
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ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Retrieved from [Link]
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PubChem. 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]
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Organic Syntheses. p-FLUOROBENZOIC ACID. Retrieved from [Link]
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NIST. 4-Aminobenzoic acid. Retrieved from [Link]
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Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]
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NIST. Benzoic acid, 4-fluoro-. Retrieved from [Link]
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Semantic Scholar. Complexes of aminobenzoic acids: A comprehensive review concerning synthesis, physical chemistry, structure and application. Retrieved from [Link]
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